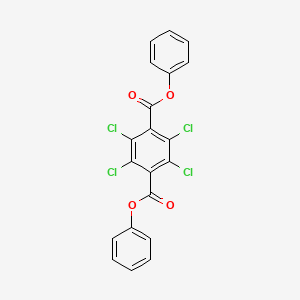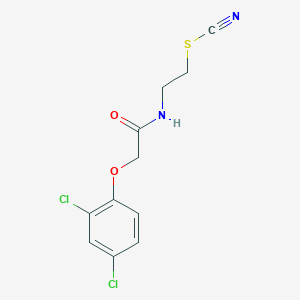
1-Methyl-3-(m-nitrophenyl)-1-nitrosourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-3-(m-nitrophenyl)-1-nitrosourea is a compound of significant interest in the fields of chemistry and pharmacology. It is characterized by the presence of a nitrosourea group, which is known for its potent biological activities, particularly in the context of cancer treatment. The compound’s structure includes a methyl group, a meta-nitrophenyl group, and a nitrosourea moiety, making it a unique entity with diverse applications.
Méthodes De Préparation
The synthesis of 1-Methyl-3-(m-nitrophenyl)-1-nitrosourea typically involves the nitration of aniline derivatives followed by nitrosation. One common method includes the nitration of 3-nitroaniline to form 3-nitrophenylamine, which is then subjected to nitrosation using nitrous acid to yield the desired nitrosourea compound . Industrial production methods often employ similar routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-Methyl-3-(m-nitrophenyl)-1-nitrosourea undergoes various chemical reactions, including:
Oxidation: The nitrosourea group can be oxidized under specific conditions, leading to the formation of corresponding nitro compounds.
Reduction: Reduction reactions typically target the nitro group, converting it to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Methyl-3-(m-nitrophenyl)-1-nitrosourea has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex nitrogen-containing compounds.
Biology: The compound’s ability to interact with biological molecules makes it a valuable tool in biochemical studies.
Industry: It finds applications in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The biological activity of 1-Methyl-3-(m-nitrophenyl)-1-nitrosourea is primarily attributed to its ability to alkylate DNA. The nitrosourea group forms highly reactive intermediates that can transfer alkyl groups to DNA bases, leading to cross-linking and strand breaks. This disrupts DNA replication and transcription, ultimately inducing cell death. The compound targets rapidly dividing cells, making it effective against cancer cells .
Comparaison Avec Des Composés Similaires
1-Methyl-3-(m-nitrophenyl)-1-nitrosourea can be compared to other nitrosourea compounds such as:
Carmustine (BCNU): Another nitrosourea used in cancer treatment, particularly for brain tumors.
Lomustine (CCNU): Similar to carmustine, used for treating various cancers.
Streptozotocin: A nitrosourea compound used in the treatment of pancreatic cancer and as a research tool in diabetes studies.
The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and biological activity compared to other nitrosoureas.
Propriétés
Numéro CAS |
21562-00-5 |
|---|---|
Formule moléculaire |
C8H8N4O4 |
Poids moléculaire |
224.17 g/mol |
Nom IUPAC |
1-methyl-3-(3-nitrophenyl)-1-nitrosourea |
InChI |
InChI=1S/C8H8N4O4/c1-11(10-14)8(13)9-6-3-2-4-7(5-6)12(15)16/h2-5H,1H3,(H,9,13) |
Clé InChI |
GMFBWUZIOOABHL-UHFFFAOYSA-N |
SMILES canonique |
CN(C(=O)NC1=CC(=CC=C1)[N+](=O)[O-])N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-({3-[Bis(2-hydroxyethyl)amino]propyl}amino)-3-chloronaphthalene-1,4-dione](/img/structure/B14713189.png)

![Bicyclo[2.2.2]octa-2,5,7-triene-2,3-dicarbonitrile](/img/structure/B14713201.png)




![Quinoxalino[2,3-b]phenazinium, 7,14-diethyl-7,14-dihydro-5-methyl-, methyl sulfate](/img/structure/B14713239.png)





